Tert-butyl 5-chlorospiro[indoline-3,4'-piperidine]-1-carboxylate hydrochloride
Overview
Description
Tert-butyl 5-chlorospiro[indoline-3,4’-piperidine]-1-carboxylate hydrochloride is a spirocyclic compound that has garnered significant interest in the field of medicinal chemistry Spirocyclic compounds are known for their unique three-dimensional structures, which can interact with a variety of biological targets
Mechanism of Action
Target of Action
Tert-butyl 5-chlorospiro[indoline-3,4’-piperidine]-1-carboxylate hydrochloride is a complex organic compoundCompounds with similar structures, such as spiro[indoline-3,4’-piperidine] derivatives, have been reported to exhibit a wide range of biological activities .
Mode of Action
It’s known that the introduction of a tert-butyl group into some heterocycles substantially enhances their biological activity . This is because the tert-butyl group increases the lipophilicity of the molecule, which is very important for passage through the cell wall .
Biochemical Pathways
Compounds with similar structures have been reported to have potent antimalarial, antidepressant, and antileishmanial activity .
Result of Action
Compounds with similar structures have been reported to exhibit a wide range of biological activities .
Biochemical Analysis
Biochemical Properties
Tert-butyl 5-chlorospiro[indoline-3,4’-piperidine]-1-carboxylate hydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as monoamine oxidases, which are involved in the breakdown of neurotransmitters. By inhibiting these enzymes, tert-butyl 5-chlorospiro[indoline-3,4’-piperidine]-1-carboxylate hydrochloride can modulate neurotransmitter levels and influence neurological functions . Additionally, it interacts with proteins involved in cell signaling pathways, potentially affecting cellular communication and response mechanisms.
Cellular Effects
Tert-butyl 5-chlorospiro[indoline-3,4’-piperidine]-1-carboxylate hydrochloride has been observed to exert various effects on different cell types and cellular processes. In neuronal cells, it can influence cell signaling pathways, leading to changes in gene expression and cellular metabolism. This compound has been shown to modulate the activity of key signaling molecules, such as kinases and phosphatases, which play crucial roles in regulating cell function . Furthermore, tert-butyl 5-chlorospiro[indoline-3,4’-piperidine]-1-carboxylate hydrochloride can impact cellular metabolism by altering the activity of metabolic enzymes, thereby affecting energy production and utilization.
Molecular Mechanism
The molecular mechanism of action of tert-butyl 5-chlorospiro[indoline-3,4’-piperidine]-1-carboxylate hydrochloride involves its binding interactions with specific biomolecules. This compound can bind to the active sites of enzymes, inhibiting their activity and preventing the breakdown of neurotransmitters. Additionally, it can interact with transcription factors, leading to changes in gene expression and subsequent alterations in cellular function . The binding of tert-butyl 5-chlorospiro[indoline-3,4’-piperidine]-1-carboxylate hydrochloride to these biomolecules can result in enzyme inhibition or activation, depending on the specific target and context.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of tert-butyl 5-chlorospiro[indoline-3,4’-piperidine]-1-carboxylate hydrochloride have been shown to change over time. This compound exhibits stability under controlled conditions, but it can undergo degradation when exposed to certain environmental factors, such as light and temperature . Long-term studies have demonstrated that prolonged exposure to tert-butyl 5-chlorospiro[indoline-3,4’-piperidine]-1-carboxylate hydrochloride can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of tert-butyl 5-chlorospiro[indoline-3,4’-piperidine]-1-carboxylate hydrochloride vary with different dosages in animal models. At low doses, this compound has been shown to exert beneficial effects on neurological function, potentially improving cognitive performance and reducing symptoms of neurodegenerative diseases . At high doses, tert-butyl 5-chlorospiro[indoline-3,4’-piperidine]-1-carboxylate hydrochloride can exhibit toxic effects, leading to adverse outcomes such as cellular damage and organ dysfunction. Threshold effects have been observed, indicating that there is a critical dosage range within which the compound exerts its desired effects without causing harm.
Metabolic Pathways
Tert-butyl 5-chlorospiro[indoline-3,4’-piperidine]-1-carboxylate hydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can influence the activity of key metabolic enzymes, such as those involved in the tricarboxylic acid cycle and glycolysis, thereby affecting energy production and utilization . Additionally, tert-butyl 5-chlorospiro[indoline-3,4’-piperidine]-1-carboxylate hydrochloride can modulate the levels of specific metabolites, leading to changes in cellular metabolism and overall metabolic homeostasis.
Transport and Distribution
Within cells and tissues, tert-butyl 5-chlorospiro[indoline-3,4’-piperidine]-1-carboxylate hydrochloride is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its effects . The distribution of tert-butyl 5-chlorospiro[indoline-3,4’-piperidine]-1-carboxylate hydrochloride within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to cellular components.
Subcellular Localization
The subcellular localization of tert-butyl 5-chlorospiro[indoline-3,4’-piperidine]-1-carboxylate hydrochloride is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, tert-butyl 5-chlorospiro[indoline-3,4’-piperidine]-1-carboxylate hydrochloride may be localized to the mitochondria, where it can influence mitochondrial function and energy production. The subcellular localization of this compound can also affect its interactions with other biomolecules, thereby modulating its overall biochemical and cellular effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 5-chlorospiro[indoline-3,4’-piperidine]-1-carboxylate hydrochloride typically involves multiple steps, including dianion alkylation and cyclization. One efficient method involves the cyclization of ethyl 2-oxindoline-5-carboxylate, followed by demethylation to yield the target compound . The key steps in this synthesis include:
Dianion Alkylation: This step involves the formation of a dianion intermediate, which is then alkylated to form the spirocyclic structure.
Cyclization: The intermediate undergoes cyclization to form the spiro[indoline-3,4’-piperidine] core.
Demethylation: The final step involves the removal of methyl groups to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of more efficient catalysts, solvents, and reaction conditions to maximize yield and minimize costs. The process may also involve continuous flow chemistry techniques to enhance scalability and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 5-chlorospiro[indoline-3,4’-piperidine]-1-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The chlorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, such as azides or nitriles.
Scientific Research Applications
Tert-butyl 5-chlorospiro[indoline-3,4’-piperidine]-1-carboxylate hydrochloride has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological targets, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: Due to its potential biological activity, it is being investigated for use in drug discovery, particularly in the development of new therapeutic agents.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
Spiro[indoline-3,4’-piperidine]-1-carboxylate: Lacks the tert-butyl and chlorine substituents, which may affect its biological activity and chemical reactivity.
Spiro[indoline-3,4’-piperidine]-1-carboxylate methyl ester: Contains a methyl ester group instead of the tert-butyl group, which can influence its solubility and stability.
Uniqueness
Tert-butyl 5-chlorospiro[indoline-3,4’-piperidine]-1-carboxylate hydrochloride is unique due to its specific substituents, which can enhance its biological activity and chemical stability. The presence of the tert-butyl group can increase the compound’s lipophilicity, while the chlorine atom can participate in various chemical reactions, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
tert-butyl 5-chlorospiro[2H-indole-3,4'-piperidine]-1-carboxylate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23ClN2O2.ClH/c1-16(2,3)22-15(21)20-11-17(6-8-19-9-7-17)13-10-12(18)4-5-14(13)20;/h4-5,10,19H,6-9,11H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRLQCOGBMIKUAX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(CCNCC2)C3=C1C=CC(=C3)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24Cl2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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